

(Quinolin-8-yloxy)-acetic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Quinolin-8-yloxy)-acetic acid

Cat. No.: B188818

[Get Quote](#)

(Quinolin-8-yloxy)-acetic acid, a synthetic derivative of the versatile 8-hydroxyquinoline scaffold, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and known biological activities, targeting researchers, scientists, and professionals in drug development. While specific quantitative data for the parent compound is limited in publicly accessible literature, this review consolidates available information and presents data on closely related derivatives to illuminate its potential.

Physicochemical Properties

(Quinolin-8-yloxy)-acetic acid is a solid with the molecular formula $C_{11}H_9NO_3$ and a molecular weight of 203.19 g/mol .^[1] It is characterized by the presence of a quinoline nucleus linked to an acetic acid moiety through an ether linkage at the 8-position. This structure is reminiscent of auxin, the plant hormone indole-3-acetic acid, suggesting potential applications in agriculture as a plant growth regulator.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₉ NO ₃	[1]
Molecular Weight	203.19 g/mol	[1]
CAS Number	5326-89-6	[1]
Appearance	Solid	
Purity	≥95%	

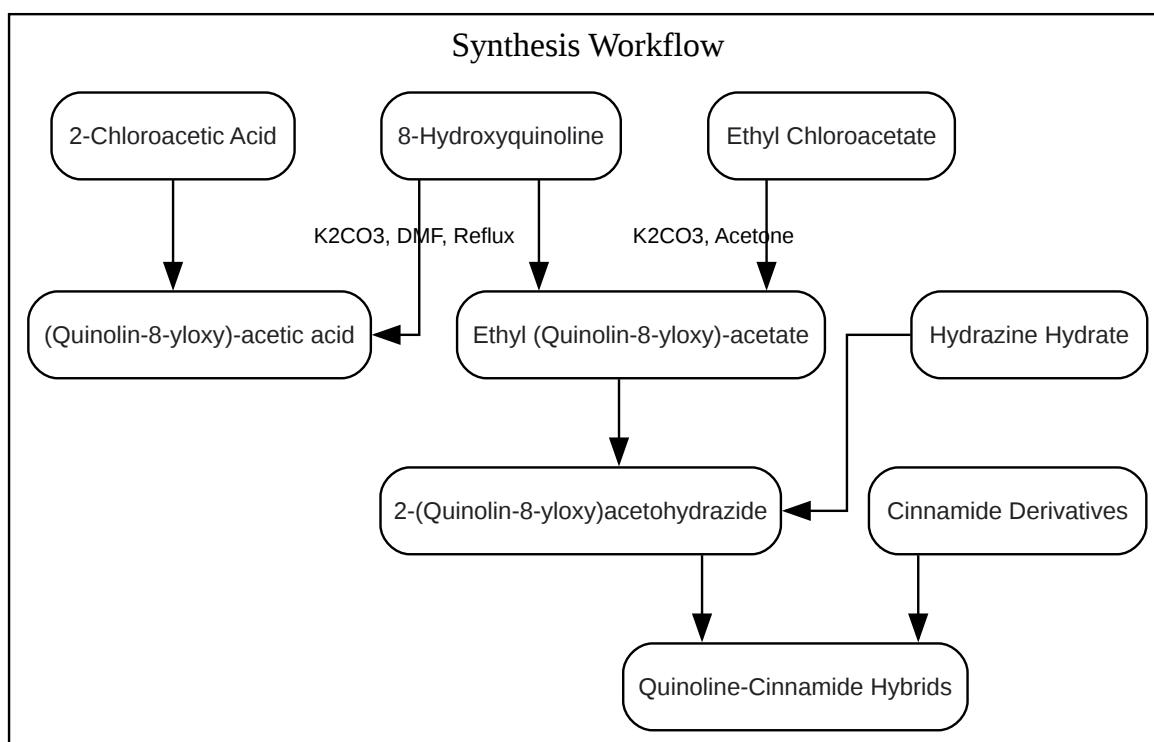
Synthesis of (Quinolin-8-yloxy)-acetic Acid and Derivatives

The synthesis of **(Quinolin-8-yloxy)-acetic acid** is typically achieved through the Williamson ether synthesis, reacting 8-hydroxyquinoline with a haloacetic acid or its ester.

Synthesis of (Quinolin-8-yloxy)-acetic Acid

A common laboratory-scale synthesis involves the reaction of 8-hydroxyquinoline with 2-chloroacetic acid in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at reflux temperature.[\[2\]](#)

Synthesis of Ethyl (Quinolin-8-yloxy)-acetate


The ethyl ester of **(Quinolin-8-yloxy)-acetic acid** can be synthesized by reacting 8-hydroxyquinoline with ethyl chloroacetate. This reaction can be performed using conventional heating, microwave irradiation, or ultrasound irradiation, with the latter two methods offering significantly reduced reaction times and improved yields.

Experimental Protocol: Synthesis of Ethyl (Quinolin-8-yloxy)-acetate

- Materials: 8-hydroxyquinoline, ethyl chloroacetate, anhydrous potassium carbonate, dry acetone.
- Procedure (Conventional Method):

- A mixture of 8-hydroxyquinoline (0.01 M), ethyl chloroacetate (0.01 M), and anhydrous K_2CO_3 (0.005 M) in dry acetone is refluxed on a water bath for 18 hours.
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent is removed, and the product is isolated and purified.
- Microwave and Ultrasound Methods: Similar reactants and stoichiometry are used, but the reaction is carried out in a dedicated microwave synthesizer or an ultrasonic bath, leading to shorter reaction times.

The following diagram illustrates the general synthesis workflow for **(Quinolin-8-yloxy)-acetic acid** and its derivatives.

[Click to download full resolution via product page](#)

Caption: General synthesis scheme for **(Quinolin-8-yloxy)-acetic acid** and its derivatives.

Biological Activities

The 8-hydroxyquinoline scaffold is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. While specific quantitative data for **(Quinolin-8-yloxy)-acetic acid** is scarce, its derivatives have been investigated for several biological properties.

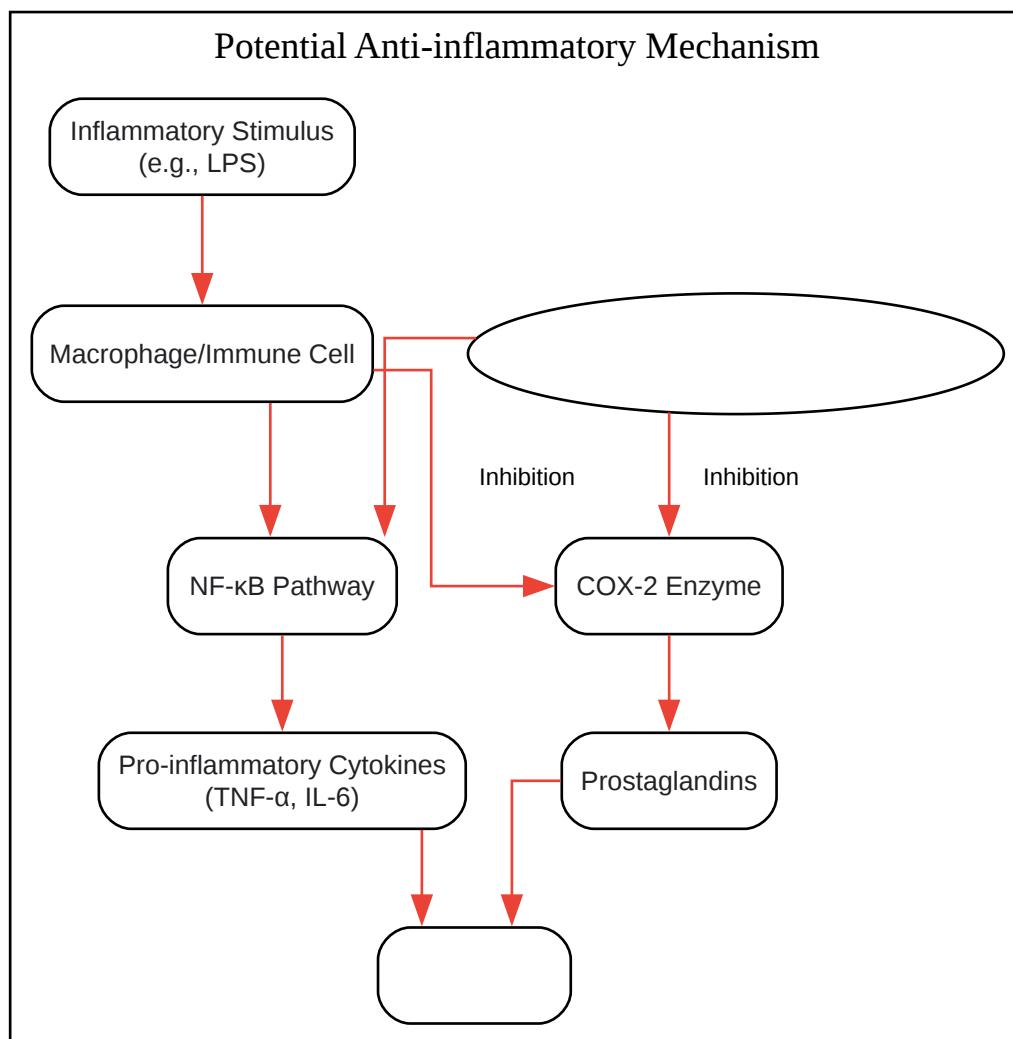
Antimicrobial Activity

While some derivatives of **(Quinolin-8-yloxy)-acetic acid**, such as its hydrazides and their subsequent Schiff bases, have been synthesized and screened for antimicrobial activity, they were found to lack significant potency. However, the broader class of quinoline derivatives continues to be a promising area for the development of new antimicrobial agents.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

- Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
- Materials: 96-well microtiter plates, sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), test compound, microbial culture, 0.5 McFarland turbidity standard.
- Procedure:
 - Inoculum Preparation: Prepare a microbial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. This is then diluted to the final inoculum concentration (e.g., 5×10^5 CFU/mL for bacteria).
 - Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth within the microtiter plate.
 - Inoculation: Add the prepared microbial inoculum to each well. Include positive (inoculum only) and negative (broth only) controls.
 - Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.


Anti-inflammatory Activity

(Quinolin-8-yloxy)-acetic acid has been qualitatively described as having anti-inflammatory effects in animal models, attributed to the inhibition of inflammatory cell aggregation and scavenging of reactive oxygen species.[\[1\]](#)[\[3\]](#) However, quantitative data to support this is not readily available. The anti-inflammatory potential of quinoline derivatives is often linked to the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokines.

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

- Objective: To evaluate the acute anti-inflammatory activity of a compound in a rodent model.
- Animals: Wistar rats or Swiss albino mice.
- Procedure:
 - Animals are fasted overnight with free access to water.
 - The test compound or vehicle (control) is administered orally or intraperitoneally.
 - After a set time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each animal.
 - Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
 - The percentage inhibition of edema is calculated for the treated group compared to the control group.

The following diagram illustrates a potential anti-inflammatory signaling pathway that could be targeted by quinoline derivatives.

[Click to download full resolution via product page](#)

Caption: Hypothesized anti-inflammatory mechanism of action for quinoline derivatives.

Cytotoxic Activity of Derivatives

Recent studies on molecular hybrids of **(Quinolin-8-yloxy)-acetic acid** with cinnamide have shown promising cytotoxic activity against human liver cancer cell lines (HepG2).[\[2\]](#)

Compound	R1	R2	IC ₅₀ (μM) vs HepG2
6a	3,4,5-trimethoxy	H	1.83±0.12
6b	3,4,5-trimethoxy	4-OCH ₃	2.17±0.15
6c	3,4-dimethoxy	4-CH ₃	1.52±0.11
Doxorubicin	-	-	1.24±0.09

These results indicate that derivatives of **(Quinolin-8-yloxy)-acetic acid** can be potent cytotoxic agents. The mechanism of action for these hybrids was suggested to involve the inhibition of tubulin polymerization and induction of apoptosis.[\[2\]](#)

Potential as a Plant Growth Regulator

The structural similarity of **(Quinolin-8-yloxy)-acetic acid** to indole-3-acetic acid (auxin) suggests its potential use as a plant growth regulator. Auxins are crucial for various plant developmental processes, including cell elongation, root formation, and apical dominance.

Experimental Protocol: Auxin Activity Bioassay (Avena Coleoptile Test)

- Objective: To determine the relative auxin activity of a compound.
- Materials: Oat (*Avena sativa*) seedlings, agar, test compound.
- Procedure:
 - Oat coleoptiles are grown in the dark.
 - The tips of the coleoptiles are removed to eliminate the natural source of auxin.
 - The test compound is incorporated into an agar block.
 - The agar block is placed asymmetrically on the cut surface of the decapitated coleoptile.
 - The degree of curvature of the coleoptile after a specific time is measured, which is proportional to the auxin activity of the compound.

Conclusion and Future Directions

(Quinolin-8-yloxy)-acetic acid is a readily synthesizable compound with potential applications in medicine and agriculture. While its own biological activities are not yet well-quantified in the literature, its derivatives have shown promising cytotoxic effects. The structural analogy to auxins also warrants investigation into its role as a plant growth regulator.

Future research should focus on:

- Quantitative Biological Evaluation: Systematic screening of **(Quinolin-8-yloxy)-acetic acid** for its antimicrobial and anti-inflammatory activities to determine its MIC and IC₅₀ values against a panel of pathogens and inflammatory markers.
- Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to identify the key structural features required for optimal biological activity.
- Agrochemical Evaluation: Conducting systematic studies to assess its efficacy as a plant growth regulator.

This comprehensive review provides a foundation for further research into the multifaceted potential of **(Quinolin-8-yloxy)-acetic acid** and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. (Quinolin-8-yloxy)-acetic acid | 5326-89-6 | FAA32689 [biosynth.com]
2. Design, synthesis and cytotoxic activity of molecular hybrids based on quinolin-8-yloxy and cinnamide hybrids and their apoptosis inducing property - PMC [pmc.ncbi.nlm.nih.gov]
3. (Quinolin-8-yloxy)-acetic acid | CymitQuimica [cymitquimica.com]

- To cite this document: BenchChem. [(Quinolin-8-yloxy)-acetic Acid: A Comprehensive Technical Review]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b188818#quinolin-8-yloxy-acetic-acid-comprehensive-literature-review>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com